![molecular formula C16H14F3N5S B2993035 4-(4-甲基-2-{甲基[4-(三氟甲基)苯基]氨基}-1,3-噻唑-5-基)嘧啶-2-胺 CAS No. 2058516-10-0](/img/structure/B2993035.png)

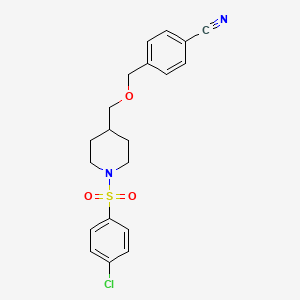

4-(4-甲基-2-{甲基[4-(三氟甲基)苯基]氨基}-1,3-噻唑-5-基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine”, also known as JNJ-2482272, is under investigation as an anti-inflammatory agent . It has been characterized as a strong aryl hydrocarbon receptor activator in both rat and human .

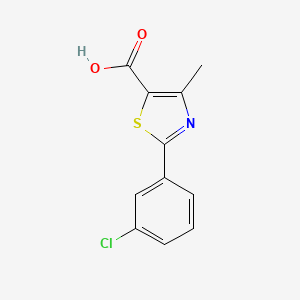

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a thiazole ring, which is further substituted with a trifluoromethyl phenyl group . The exact structural details would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis

The compound has been studied for its metabolic reactions in rat hepatocytes . It was found that it induces the expression of several cytochrome P450s (P450s) and UDP-glucuronosyltransferases (UGTs), suggesting that it is an activator of the aryl hydrocarbon receptor (AhR) .科学研究应用

组蛋白赖氨酸脱甲基酶抑制剂

- Bavetsias 等人(2016 年)讨论了 N-取代 4-(吡啶-2-基)噻唑-2-胺衍生物作为 JmjC 组蛋白 N-甲基赖氨酸脱甲基酶 (KDM) 的有效抑制剂的发现和优化。这些抑制剂对 KDM4 和 KDM5 亚家族脱甲基酶表现出活性,并在基于细胞的检测中证明了细胞通透性和组蛋白脱甲基的抑制 (Bavetsias 等人,2016 年)。

抗氧化活性

- Kotaiah 等人(2012 年)合成了一系列 N-取代苯基噻吩并[2,3-d]嘧啶-4-胺衍生物,具有显着的自由基清除活性,突出了这些化合物在抗氧化应用中的潜力 (Kotaiah 等人,2012 年)。

抗真菌作用

- Jafar 等人(2017 年)研究了各种 4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺衍生物的抗真菌作用。他们发现这些化合物对曲霉和黑曲霉等真菌有效,表明它们作为抗真菌剂的潜力 (Jafar 等人,2017 年)。

杂环合成

- Sokolov 等人(2010 年)探索了甲基 3,3,3-三氟-2-(吡啶-2-亚氨基)丙酸酯与亲核试剂(包括 4,5-二氢-1,3-噻唑-2-胺)的反应,得到各种杂环 N-取代 2-氨基吡啶衍生物。这项研究提供了对合成复杂杂环结构的合成途径的见解 (Sokolov 和 Aksinenko,2010 年)。

抗菌和细胞毒活性

- Noolvi 等人(2014 年)合成了一系列 1-甲基-N-((取代-苯甲亚基)-1H-苯并咪唑-2-胺,显示出良好的抗菌和细胞毒活性。该研究强调了此类化合物的抗菌和潜在的癌症治疗应用 (Noolvi 等人,2014 年)。

作用机制

Target of Action

Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . This suggests that the compound might interact with these receptors, which play a crucial role in the regulation of central inflammation .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist , it may influence pathways related to inflammation and metabolic processes.

Result of Action

It’s suggested that it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

属性

IUPAC Name |

5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUNUBPHDBBRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)